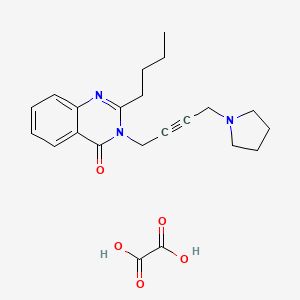
2-Butyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one; oxalic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly interesting due to its unique structure, which combines a quinazolinone core with a pyrrolidine and butynyl substituent, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This is usually achieved through the reaction of 2-aminobenzamides with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes.
Introduction of the Butyl and Pyrrolidinylbutynyl Groups: The butyl group can be introduced via alkylation reactions, while the pyrrolidinylbutynyl group is typically added through a series of coupling reactions involving alkynes and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as copper or palladium may be employed to facilitate the coupling reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone core, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated analogs .
Scientific Research Applications
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the modulation of cellular processes, including proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: A simpler analog with similar biological activities.
Quinazolin-4(3H)-one: Another analog with a different substitution pattern.
2,4-pyrimidinedione: A related compound with a pyrimidine core instead of quinazolinone.
Uniqueness
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
23905-33-1 |
|---|---|
Molecular Formula |
C22H27N3O5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C20H25N3O.C2H2O4/c1-2-3-12-19-21-18-11-5-4-10-17(18)20(24)23(19)16-9-8-15-22-13-6-7-14-22;3-1(4)2(5)6/h4-5,10-11H,2-3,6-7,12-16H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PMKBVHQATGUCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















